

Unveiling the Potential of VO-Ohpic Trihydrate: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	VO-Ohpic trihydrate	
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An in-depth exploration of the chemical structure, properties, and biological activity of the potent and selective PTEN inhibitor, **VO-Ohpic trihydrate**, tailored for researchers, scientists, and drug development professionals.

VO-Ohpic trihydrate has emerged as a significant small molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). Its ability to selectively modulate the crucial PI3K/Akt signaling pathway has positioned it as a valuable tool in cancer research and other therapeutic areas. This technical guide provides a comprehensive overview of its chemical and physical characteristics, its mechanism of action, and detailed protocols for key experimental applications.

Chemical Structure and Physicochemical Properties

VO-Ohpic trihydrate, with the systematic name (OC-6-45)-Aqua(3-hydroxy-2-pyridinecarboxylato- κ N¹, κ O²)[3-(hydroxy- κ O)-2-pyridinecarboxylato(2-)- κ O²]oxo-vanadate(1-), hydrogen, trihydrate, is a vanadium-based coordination complex. Its structure is characterized by a central oxovanadium(IV) core coordinated to two 3-hydroxypicolinic acid (Ohpic) ligands and a water molecule.



Property	Value	Reference
Molecular Formula	C12H16N2O11V	[1]
Molecular Weight	415.20 g/mol	[2][3]
CAS Number	476310-60-8	[1][4]
Appearance	Crystalline solid	[1]
Purity	>98% (HPLC)	[4][5]
Solubility	Insoluble in H ₂ O; ≥121.8 mg/mL in DMSO; ≥45.8 mg/mL in EtOH with sonication	[1]
Storage	Store at -20°C	[1]

SMILES String: O.O.O.O.Oc1cccnc1C(=O)O[VH]2(=O)OC(=O)c3cccnc3O2[4]

Biological Activity and Mechanism of Action

VO-Ohpic trihydrate is a potent and selective inhibitor of PTEN, a dual-specificity phosphatase that negatively regulates the PI3K/Akt signaling pathway.[6] By inhibiting PTEN's lipid phosphatase activity, **VO-Ohpic trihydrate** leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane.[5] This, in turn, activates downstream effectors, most notably the serine/threonine kinase Akt.

The activation of Akt triggers a cascade of downstream signaling events that influence a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[2][7] One of the key downstream targets of Akt is the Forkhead box protein O3a (FoxO3a), a transcription factor that promotes the expression of genes involved in apoptosis and cell cycle arrest. Phosphorylation of FoxO3a by Akt leads to its inactivation and nuclear exclusion, thereby promoting cell survival.[1]

The inhibitory effect of **VO-Ohpic trihydrate** on PTEN has been shown to enhance glucose uptake in adipocytes and accelerate wound healing in fibroblasts.[2][7] In the context of cancer, its activity is of particular interest. Studies have shown that **VO-Ohpic trihydrate** can inhibit cell viability, proliferation, and colony formation in cancer cell lines with low PTEN expression.[2][7]



Parameter	Value	Cell Line/System	Reference
IC50 (PTEN)	35 nM	Recombinant PTEN	[2][7]
IC ₅₀ (PTEN)	46 nM	Recombinant PTEN	[5]
Effect on Akt Phosphorylation (Ser473 & Thr308)	Dose-dependent increase, saturation at 75 nM	NIH 3T3 and L1 fibroblasts	[1]

Experimental Protocols In Vitro PTEN Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of **VO-Ohpic trihydrate** against PTEN using a malachite green-based phosphate detection assay with PIP3 as the substrate.

Materials:

- Recombinant human PTEN protein
- VO-Ohpic trihydrate
- Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) substrate
- Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM DTT
- · Malachite Green Reagent
- 96-well microplate
- Plate reader

Procedure:

Prepare a stock solution of VO-Ohpic trihydrate in DMSO.



- In a 96-well plate, add 10 μL of varying concentrations of VO-Ohpic trihydrate (or DMSO as a vehicle control) to the assay buffer.
- Add 20 μL of recombinant PTEN protein to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
- Initiate the reaction by adding 20 μL of the PIP3 substrate solution.
- Incubate the plate at 37°C for 30 minutes.
- Stop the reaction by adding 100 μL of the Malachite Green Reagent.
- Incubate for 15-20 minutes at room temperature to allow for color development.
- Measure the absorbance at 620 nm using a microplate reader.
- Calculate the percentage of inhibition for each concentration of VO-Ohpic trihydrate and determine the IC₅₀ value.

Cell Viability Assay (MTS Assay)

This protocol outlines the use of an MTS assay to assess the effect of **VO-Ohpic trihydrate** on the viability of cancer cells (e.g., Hep3B).

Materials:

- Hep3B cells
- Complete growth medium (e.g., DMEM with 10% FBS)
- VO-Ohpic trihydrate
- MTS reagent
- 96-well cell culture plate
- Incubator (37°C, 5% CO₂)
- Plate reader



Procedure:

- Seed Hep3B cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of **VO-Ohpic trihydrate** in complete growth medium.
- Remove the old medium from the wells and add 100 μL of the medium containing different concentrations of **VO-Ohpic trihydrate** (and a vehicle control).
- Incubate the plate for 48-72 hours.
- Add 20 μL of MTS reagent to each well.
- Incubate for 1-4 hours at 37°C, or until a distinct color change is observed.
- Measure the absorbance at 490 nm using a microplate reader.
- Express the results as a percentage of the viability of the control-treated cells.

In Vivo Xenograft Mouse Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of **VO-Ohpic trihydrate** in a xenograft mouse model using Hep3B human hepatocellular carcinoma cells.

Materials:

- Immunocompromised mice (e.g., nude mice)
- Hep3B cells
- Matrigel (optional)
- VO-Ohpic trihydrate
- Vehicle solution (e.g., saline with 0.5% DMSO)
- Calipers for tumor measurement

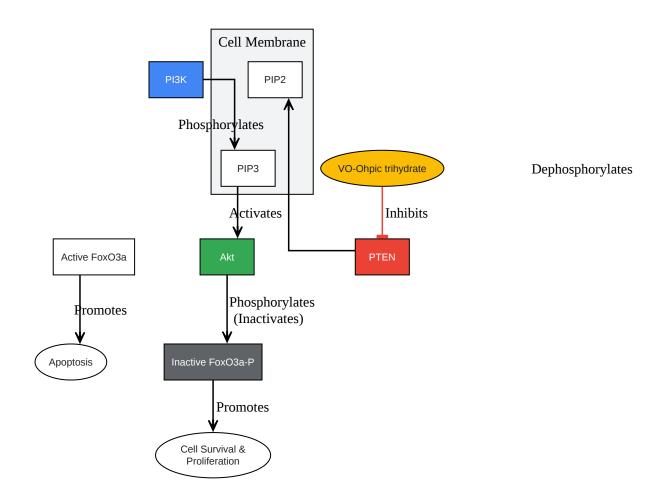


Procedure:

- Subcutaneously inject a suspension of Hep3B cells (e.g., 5×10^6 cells in 100 μ L of PBS, optionally mixed with Matrigel) into the flank of each mouse.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize the mice into treatment and control groups.
- Administer VO-Ohpic trihydrate (e.g., via intraperitoneal injection) at a predetermined dose and schedule (e.g., daily). The control group receives the vehicle solution.
- Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
- Monitor the body weight and general health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Visualizations

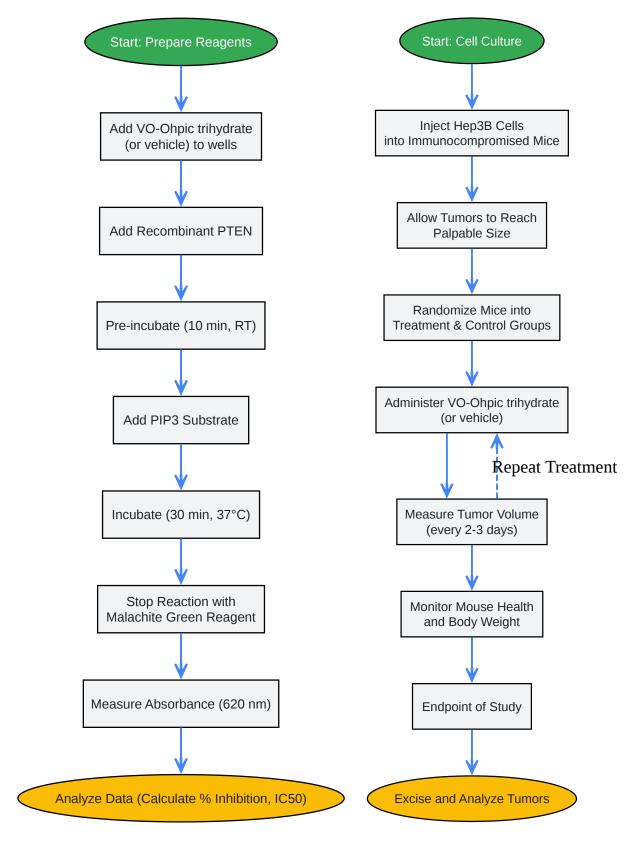




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Caption: PTEN signaling pathway and the inhibitory action of VO-Ohpic trihydrate.





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